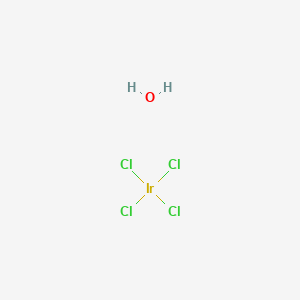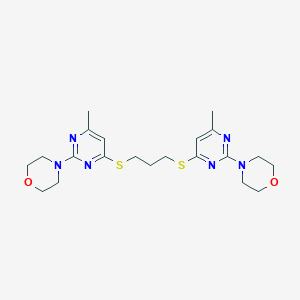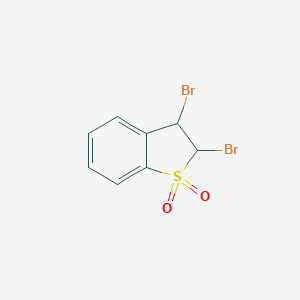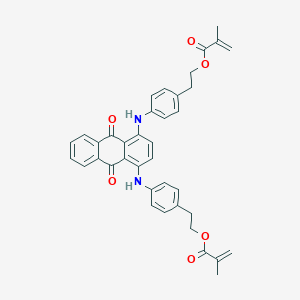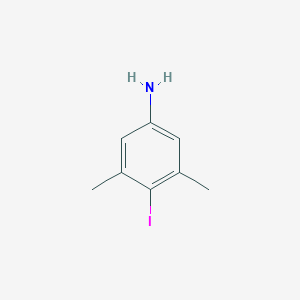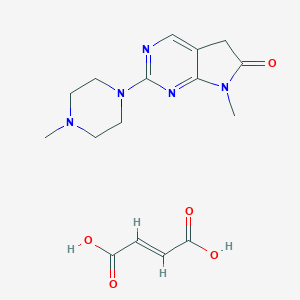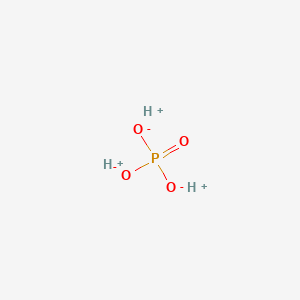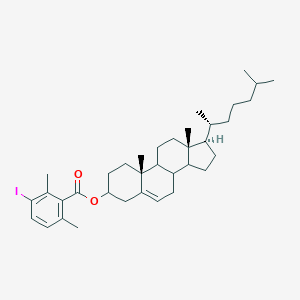![molecular formula C9H16O5 B055833 (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol CAS No. 112245-59-7](/img/structure/B55833.png)
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol is a naturally occurring compound that has been found to have various physiological effects. It is commonly referred to as "7-hydroxymitragynine," and is found in the leaves of the Mitragyna speciosa tree, which is native to Southeast Asia. This compound has been the subject of numerous scientific studies, and its potential applications are of great interest to researchers.
Wirkmechanismus
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol exerts its effects by binding to opioid receptors in the brain and spinal cord. Specifically, it binds to the mu-opioid receptor, which is involved in the modulation of pain and other physiological processes. This binding results in the activation of the receptor, leading to the release of neurotransmitters that produce the analgesic and other effects associated with this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol are diverse and complex. It has been found to have analgesic, anti-inflammatory, antitussive, and antidiarrheal effects, as well as opioid-like effects. Additionally, this compound has been found to have sedative effects, making it a potential treatment for anxiety and insomnia. However, it can also cause respiratory depression and other adverse effects, making it a potentially dangerous substance.
Vorteile Und Einschränkungen Für Laborexperimente
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol has several advantages and limitations for use in lab experiments. One advantage is its potent analgesic and other effects, which make it a useful tool for studying pain and other physiological processes. Additionally, it has opioid-like effects, making it a potential alternative to traditional opioid medications in certain cases. However, its complex synthesis process and potential for adverse effects limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol. One direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in various fields. Finally, the development of new drugs based on the structure of this compound may be a promising direction for future research.
Synthesemethoden
The synthesis of (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol is a complex process that involves several steps. It is typically extracted from the leaves of the Mitragyna speciosa tree using various solvents and purification techniques. The resulting extract is then further processed to isolate the pure compound. The synthesis of this compound is challenging, and it requires a high level of expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol has been the subject of numerous scientific studies due to its potential applications in various fields. It has been found to have analgesic, anti-inflammatory, and antitussive effects, making it a potential candidate for the treatment of pain and cough. It has also been found to have antidiarrheal effects, making it a potential treatment for diarrhea. Additionally, this compound has been found to have opioid-like effects, making it a potential alternative to traditional opioid medications.
Eigenschaften
CAS-Nummer |
112245-59-7 |
|---|---|
Produktname |
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
Molekularformel |
C9H16O5 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C9H16O5/c1-9(2)12-4-5-7(14-9)6(10)8(11-3)13-5/h5-8,10H,4H2,1-3H3/t5-,6-,7+,8?/m1/s1 |
InChI-Schlüssel |
DJPWFPRHHGISOM-HBFKVTOISA-N |
Isomerische SMILES |
CC1(OC[C@@H]2[C@H](O1)[C@H](C(O2)OC)O)C |
SMILES |
CC1(OCC2C(O1)C(C(O2)OC)O)C |
Kanonische SMILES |
CC1(OCC2C(O1)C(C(O2)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine](/img/structure/B55758.png)
